4-(4-Bromo-pyridin-2-ylmethyl)-morpholine
Overview
Description
Scientific Research Applications
Molecular Structure and Vibrational Analysis
- A study focused on the density functional theory (DFT) calculations to determine the molecular structure, vibrational frequencies, and chemical shift values of a related compound, 4-allyl-2-(morpholin-4-ylmethyl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. This research provides foundational knowledge for future material design containing a 1,2,4-triazole core, suggesting potential in developing efficient materials with tailored properties (Avcı, Atalay, Cömert, & Dinçer, 2011).
Catalysis and Inhibition
- Another significant application is in the field of catalysis and inhibition, where 4-(Pyrimidin-4-yl)morpholines, possessing a morpholine core, are identified as privileged pharmacophores for PI3K and PIKKs inhibition. This highlights their role in drug development, particularly in the context of kinase inhibition, a crucial area in cancer therapy and other diseases (Hobbs et al., 2019).
Synthesis of Novel Compounds
- The synthesis of new series of compounds, such as 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, through Buchwald–Hartwig amination, demonstrates the utility of morpholine derivatives in creating molecules with potential biological activities. These synthesized compounds show strong interactions with ct-DNA, indicating their relevance in drug design and molecular biology (Bonacorso et al., 2018).
Antimicrobial Activity
- Research into antimicrobials has utilized morpholine analogs to synthesize novel derivatives showing significant in vitro activity against different bacterial and fungal strains. This emphasizes the role of such compounds in developing new antimicrobial agents, addressing the increasing need for novel therapeutics due to rising antibiotic resistance (Desai, Patel, & Dave, 2016).
Coordination Chemistry
- In coordination chemistry, morpholin-4-yl-pyridin-2-ylmethylene-amine and its copper(I) complexes have been synthesized and characterized, exploring their redox properties. This research is pivotal for understanding the electronic structures of such complexes, with implications for catalysis, sensor development, and materials science (Dehghanpour & Rominger, 2008).
Properties
IUPAC Name |
4-[(4-bromopyridin-2-yl)methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-9-1-2-12-10(7-9)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPIUPMCSFKNEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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